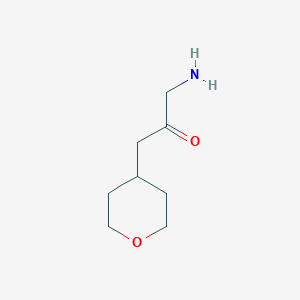
1-Propanoylpyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanoylpyrrolidine-2-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a propanoyl group and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanoylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and functional group transformations are applied. Industrial production would likely involve optimizing reaction conditions for yield and purity, using scalable processes and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanoylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield pyrrolidin-2-ones, while reduction can produce corresponding alcohols.
Aplicaciones Científicas De Investigación
1-Propanoylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Propanoylpyrrolidine-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The propanoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparación Con Compuestos Similares
Pyrrolidine-2-carbaldehyde: Shares the pyrrolidine ring and aldehyde group but lacks the propanoyl substitution.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine, commonly used in organic synthesis.
Prolinol: A hydroxylated derivative of pyrrolidine, known for its use in asymmetric synthesis.
Uniqueness: 1-Propanoylpyrrolidine-2-carbaldehyde is unique due to the presence of both the propanoyl and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
1-propanoylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h6-7H,2-5H2,1H3 |
Clave InChI |
IXNYNWGUTSGKAH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CCCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)
![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)
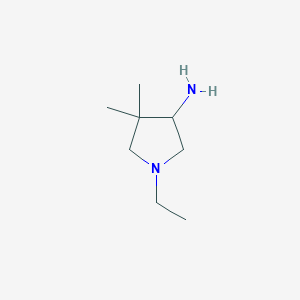
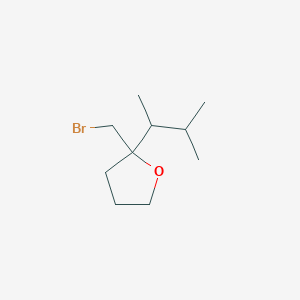
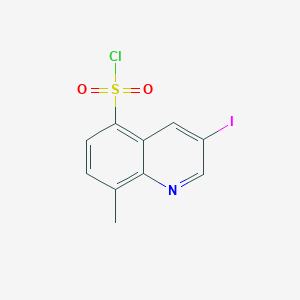
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
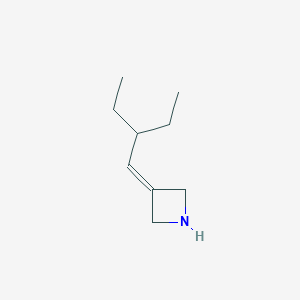
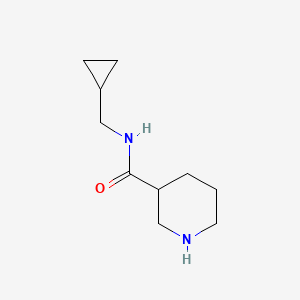
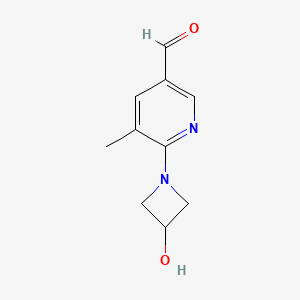
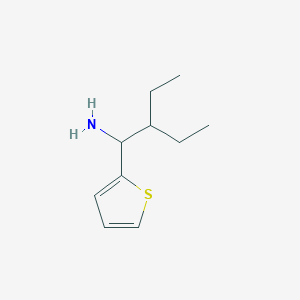

![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
